![molecular formula C16H19ClN4O3S B5529177 4-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-5-methyl-1-phenyl-2-piperazinone](/img/structure/B5529177.png)
4-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-5-methyl-1-phenyl-2-piperazinone
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Overview
Description
Synthesis Analysis
The synthesis of related sulfonamide derivatives, such as those involving biaryl pyrazole sulfonamide, typically involves a stepwise approach that may include the formation of the core pyrazole ring followed by subsequent sulfonamide linkage. For example, the synthesis of a biaryl pyrazole sulfonamide derivative was reported through a facile synthesis method, highlighting the strategic incorporation of the sulfonamide group into the compound's structure (Srivastava et al., 2008).
Molecular Structure Analysis
Molecular structure investigations, particularly those involving X-ray crystallography, provide detailed insights into the three-dimensional arrangement of atoms within a compound. For compounds with similar structures, such analyses can reveal intermolecular interactions and conformations that influence the compound's physical and chemical properties. An example of this is the detailed molecular structure investigations of s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties, where X-ray crystallography combined with Hirshfeld and DFT calculations were employed (Shawish et al., 2021).
properties
IUPAC Name |
4-(5-chloro-1,3-dimethylpyrazol-4-yl)sulfonyl-5-methyl-1-phenylpiperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN4O3S/c1-11-9-20(13-7-5-4-6-8-13)14(22)10-21(11)25(23,24)15-12(2)18-19(3)16(15)17/h4-8,11H,9-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAGJLZMQRKTLBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(=O)CN1S(=O)(=O)C2=C(N(N=C2C)C)Cl)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-5-methyl-1-phenyl-2-piperazinone |
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